

# Structure-activity relationship (SAR) studies of Tofacitinib analogs

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tofacitinib Analogs

## Introduction

Tofacitinib (formerly CP-690,550) is a potent inhibitor of Janus kinases (JAKs) and the first of its class to be approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It functions by blocking the ATP-binding site of JAKs, thereby interfering with the signaling cascade of numerous cytokines that are pivotal in immune responses and inflammatory processes.[3][4] Tofacitinib inhibits JAK1, JAK2, and JAK3 with low nanomolar potency and is somewhat less active against TYK2.[5][6] The therapeutic effects of Tofacitinib are primarily attributed to the inhibition of JAK1 and JAK3, which are crucial for the signaling of multiple interleukins and interferons.[3][7]

Despite its clinical success, the pan-JAK inhibitory profile of Tofacitinib is associated with side effects, such as anemia and neutropenia, which are linked to the inhibition of JAK2.[3] This has spurred extensive research into the development of Tofacitinib analogs with improved selectivity, particularly for JAK3, to potentially offer a better safety profile while retaining therapeutic efficacy.[5] Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how chemical modifications of the Tofacitinib scaffold influence potency, selectivity, and metabolic stability. This guide provides a detailed overview of the SAR of Tofacitinib analogs, supported by quantitative data, experimental protocols, and pathway visualizations.



## **Core Structure and Key Binding Interactions**

The chemical structure of Tofacitinib is built upon a 7H-pyrrolo[2,3-d]pyrimidine core, which serves as the hinge-binding motif, a (3R,4R)-4-methyl-3-(methylamino)piperidine side chain, and a propanenitrile group. The pyrrolopyrimidine core is a critical pharmacophore that mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain.[8] Specifically, it interacts with the backbone amide of a leucine residue and the backbone carbonyl of a glutamate residue in the hinge region of JAKs (e.g., L959 and E957 in JAK1, L932 and E930 in JAK2, and L905 and E903 in JAK3).[8][9] These hydrogen bonds are essential for the high-affinity binding and inhibitory activity of Tofacitinib and its analogs.[8]

## Structure-Activity Relationship (SAR) of Tofacitinib Analogs

SAR studies on Tofacitinib have explored modifications at various positions of the molecule to understand their impact on potency and selectivity.

## Modifications of the Pyrrolopyrimidine Hinge-Binding Motif

The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors, including Ruxolitinib and Baricitinib.[8] Its role in anchoring the inhibitor to the hinge region is paramount. Studies involving the replacement of this core with other heterocyclic systems (bioisosteres) have been conducted to explore novel chemical space and potentially improve selectivity.[10]

In one such study, a library of Tofacitinib bioisosteres was synthesized where the pyrrolopyrimidine nucleus was replaced by a variety of other heterocycles.[10] While molecular modeling suggested that these novel chemotypes could mimic the pharmacophore of the original core, most of the synthesized compounds showed poor activity against JAK3.[10] This highlights the stringent structural requirements for effective hinge binding. However, this research did provide valuable insights into which structural features are tolerated and which are detrimental to activity, serving as a useful dataset for refining in silico models for future drug design.[10]

## **Modifications of the Piperidine Side Chain**



The (3R,4R)-4-methyl-3-(methylamino)piperidine side chain of Tofacitinib projects towards the solvent-exposed region of the ATP-binding pocket. Modifications in this region have been explored to enhance selectivity and address metabolic liabilities. For instance, replacing the (3S, 4S)-4-methylpiperidin-3-yl portion with a 4-aminopiperidine group has been a strategy in designing covalent JAK3-selective inhibitors.[5] In one study, this modification was coupled with the attachment of electrophilic "warheads" to the primary amino group to achieve irreversible binding to a non-catalytic cysteine residue (C909) present in JAK3.[11] This approach led to the discovery of compound RB1, which exhibited high selectivity for JAK3 (IC50 of 40 nM) with no significant inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5  $\mu$ M.[5]

## **Strategies to Mitigate Metabolic Activation**

Tofacitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a smaller contribution from CYP2C19.[12][13] This metabolism can lead to the formation of reactive metabolites, such as aldehydes or epoxides, which have been implicated in potential liver toxicity.[12][14] To address this, analogs have been designed to block the sites of metabolic activation.

One study focused on synthesizing six Tofacitinib analogs with modifications intended to prevent the formation of these reactive species.[14] The research indicated that a purine analog, designated as analog 3, not only retained nanomolar inhibitory activity against JAK3 but also showed reduced inhibition of CYP3A and lower cytotoxicity compared to the parent drug.[14] This suggests that strategic modifications to circumvent metabolic activation can lead to safer drug candidates. The study also provided evidence that the epoxide metabolite of Tofacitinib might be a key contributor to its CYP3A4 mechanism-based inhibition and potential hepatotoxicity.[12][14]

## **Data Presentation: Kinase Inhibitory Activity**

The following table summarizes the inhibitory activity of Tofacitinib and a selective analog against JAK kinases.



Compound	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	Reference(s
Tofacitinib	1.7–112	1.8–20	0.75–2	16-34	[5][8]
RB1	>5000	>5000	40	>5000	[5]

Note: IC50 values can vary between different studies and assay conditions.

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments cited in the study of Tofacitinib analogs.

## In Vitro JAK Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, JAK3, and TYK2.

#### Materials:

- Recombinant human JAK kinase enzymes (e.g., from insect cells).[15]
- ATP (Adenosine triphosphate).
- Peptide substrate (e.g., a poly(Glu, Tyr) peptide).[9]
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]
- Test compounds (Tofacitinib analogs) dissolved in DMSO.
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[9][17]
- Microplate reader.

#### Procedure:



- Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
- In a 384-well plate, add the test compound dilutions.[18]
- Add the specific JAK enzyme and the peptide substrate to each well.[18]
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[18]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to produce light in a luciferase reaction.
- Measure the luminescence using a microplate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## **Cell-Based STAT Phosphorylation Assay**

This assay assesses the functional inhibition of the JAK-STAT pathway within a cellular context. [5][19]

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by test compounds in cells.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1).[5]
- Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2, GM-CSF for JAK2).[5]
- Test compounds.



- Cell lysis buffer with protease and phosphatase inhibitors.[20]
- Antibodies: Phospho-specific STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT3) and total STAT antibodies for normalization.
- Flow cytometer or Western blot equipment.

Procedure (using Flow Cytometry):

- Pre-incubate PBMCs with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a specific cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Fix and permeabilize the cells to allow intracellular antibody staining.
- Stain the cells with a fluorescently labeled phospho-specific STAT antibody.
- Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes).
- Determine the IC50 values by plotting the inhibition of phosphorylation against the compound concentration.

## **Cytotoxicity Assay**

This assay evaluates the toxicity of the compounds to cells.[21]

Objective: To determine the concentration at which a compound causes cell death.

#### Materials:

- Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
- Test compounds.
- Cell culture medium.



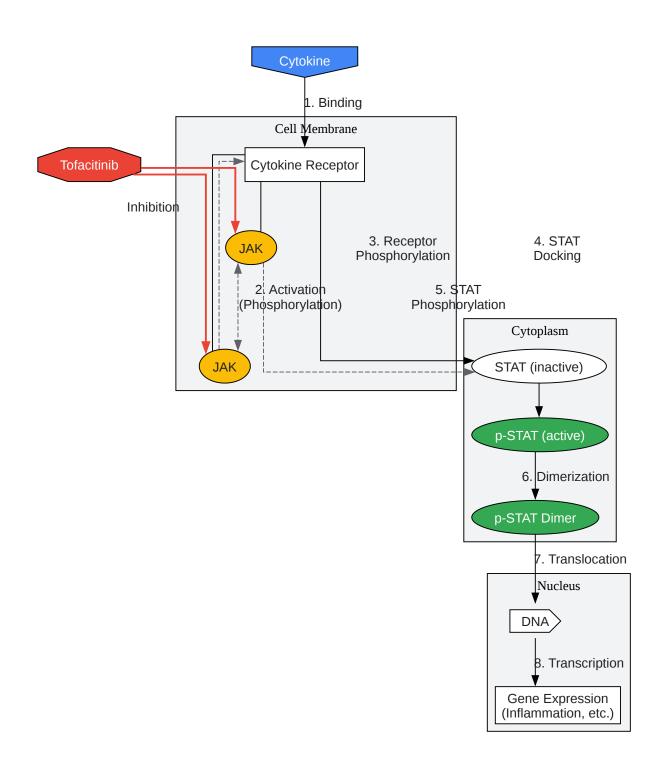
- Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo).[21]
- Microplate reader.

#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Incubate as required for color or luminescence development.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the cytotoxic concentration (e.g., CC50).

## Visualizations JAK-STAT Signaling Pathway



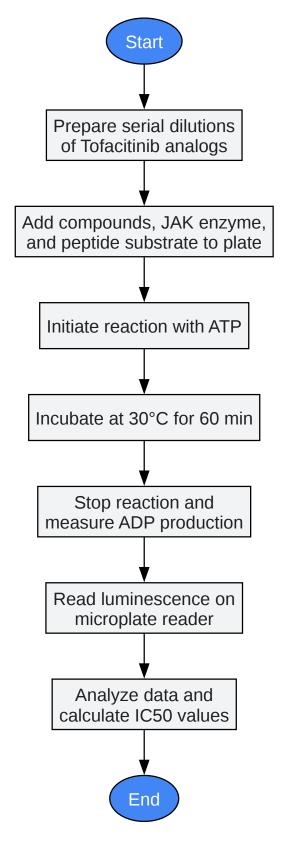


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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.



## **Experimental Workflow: In Vitro Kinase Inhibition Assay**

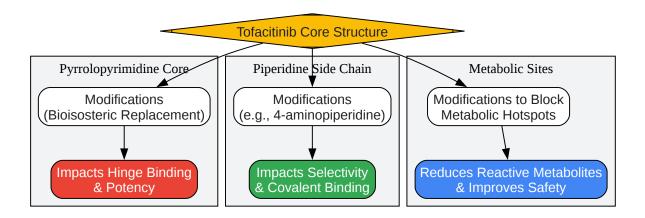


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Caption: Workflow for a typical in vitro JAK kinase inhibition assay.

## **Logical Relationship of Tofacitinib SAR**



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Caption: Key areas of Tofacitinib modification and their resulting impacts.

## Conclusion

The structure-activity relationship studies of Tofacitinib analogs have been instrumental in guiding the development of the next generation of JAK inhibitors. The pyrrolopyrimidine core remains a highly optimized motif for hinge binding, with most modifications leading to a loss of potency. The piperidine side chain, however, offers a valuable handle for introducing selectivity, as demonstrated by the development of covalent JAK3-selective inhibitors. Furthermore, addressing metabolic liabilities through targeted chemical modifications has shown promise in creating analogs with potentially improved safety profiles. The collective insights from these SAR studies are paving the way for the design of more refined JAK inhibitors with tailored selectivity, which could translate into more effective and safer therapies for a range of immunemediated inflammatory diseases.

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